molecular formula C7H13KO8 B14152607 Potassium glucoheptonate CAS No. 68084-27-5

Potassium glucoheptonate

Cat. No.: B14152607
CAS No.: 68084-27-5
M. Wt: 264.27 g/mol
InChI Key: ORUCCVLWOQSRMC-WYRLRVFGSA-M
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Description

Overview of Sugar Acid Derivatives in Synthetic Chemistry

Sugar acid derivatives are a cornerstone of modern synthetic chemistry, offering a rich scaffold for the development of new materials and biologically active molecules. researchgate.net These compounds are derived from sugars through the oxidation of one or more of their functional groups, leading to a diverse array of structures, including aldonic, uronic, and aldaric acids. Their polyhydroxy nature and chiral centers make them valuable starting materials for the synthesis of complex organic molecules. acs.org

In synthetic chemistry, sugar acid derivatives are utilized for several key purposes:

Chiral Pool Synthesis: Their inherent chirality is exploited to create enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.

Chelating Agents: The carboxylate and hydroxyl groups of sugar acids can effectively bind to metal ions, making them useful as sequestering agents in various industrial processes. atamanchemicals.com

Building Blocks for Polymers: The functional groups on sugar acid derivatives can be modified to create monomers for the synthesis of biodegradable polymers and other advanced materials. researchgate.net

Precursors for Bioactive Molecules: Chemical modifications of sugar acids can lead to the synthesis of novel compounds with potential therapeutic applications.

The versatility of sugar acid derivatives continues to drive research into new synthetic methodologies and applications, solidifying their importance in contemporary chemical science. mdpi.com

Historical Development and Industrial Emergence of Glucoheptonates

The industrial revolution of the 18th and 19th centuries spurred a significant demand for new chemicals to support burgeoning industries like textiles, manufacturing, and construction. wikipedia.org While the initial focus was on inorganic compounds, the late 19th and early 20th centuries saw a growing interest in organic chemistry and the potential of biomass-derived chemicals. loc.gov The development of industrial processes was often a lengthy and complex endeavor, with many early innovations failing due to a lack of scientific understanding or economic viability. uqam.ca

The emergence of glucoheptonates as industrially significant chemicals is tied to the broader development of carbohydrate chemistry. Early research in the late 19th and early 20th centuries focused on understanding the structure and reactivity of sugars. A key breakthrough was the Kiliani-Fischer synthesis, which provided a method for elongating the carbon chain of aldoses. This reaction, involving the addition of cyanide to a sugar followed by hydrolysis, laid the groundwork for the synthesis of higher-carbon sugar acids, including glucoheptonic acid. google.com

The industrial production of glucoheptonates gained momentum in the mid-20th century, driven by the need for effective and biodegradable chelating agents. researchgate.net Traditional chelating agents like EDTA, while effective, raised environmental concerns due to their persistence. Glucoheptonates offered a more environmentally friendly alternative. The process for producing glucoheptonate salts, such as sodium and potassium glucoheptonate, typically involves the reaction of glucose with a cyanide salt, followed by hydrolysis. google.com This process has been refined over the years to improve yield and purity. google.com

The industrial applications of glucoheptonates expanded rapidly and now include:

Construction: As a set retarder and water reducer in concrete admixtures. waycoochem.com

Industrial Cleaning: For scale and rust removal from metal surfaces.

Agriculture: As a chelating agent for micronutrients in fertilizers.

Textile Industry: In dyeing and finishing processes.

The historical development of glucoheptonates showcases a classic example of how fundamental chemical discoveries can evolve into large-scale industrial applications, driven by the changing needs of society and a growing awareness of environmental considerations. core.ac.uk

Structural and Isomeric Considerations of Glucoheptonates (e.g., Alpha vs. Beta Forms)

Glucoheptonates, derived from the seven-carbon sugar acid glucoheptonic acid, exhibit complex stereochemistry that significantly influences their physical and chemical properties. The molecule contains multiple chiral centers, leading to the possibility of various stereoisomers. However, the most commercially relevant forms are the alpha (α) and beta (β) anomers. googleapis.com

These anomers are diastereomers that differ in the configuration at the anomeric carbon (C1). ucalgary.ca The cyclic forms of carbohydrates, including glucoheptonates, can exist in these two forms based on the position of the hydroxyl group at the anomeric center relative to the -CH2OH group. ucalgary.ca

Alpha (α) form: In the α-anomer, the exocyclic oxygen group at the anomeric center is on the opposite face of the ring from the -CH2OH group. ucalgary.ca The alpha form of glucoheptonate is typically a crystalline solid. google.comvenus-goa.com

Beta (β) form: In the β-anomer, the exocyclic oxygen group at the anomeric center is on the same face of the ring as the -CH2OH group. ucalgary.ca The beta form is generally non-crystalline and exists as a solution. google.com

The two forms are interconvertible and can exist in equilibrium in solution, a phenomenon known as mutarotation. ucalgary.ca The specific ratio of α to β anomers can be influenced by factors such as solvent, pH, and temperature. In industrial production, it is possible to obtain relatively high yields of the crystalline alpha isomer. google.com

The structural differences between the alpha and beta forms lead to distinct properties, which are particularly relevant in industrial applications. For instance, in the context of concrete admixtures, the alpha form of glucoheptonate has been found to have superior properties in retarding the hydration of cement compared to the beta form. google.com This highlights the importance of controlling the isomeric composition of glucoheptonate products to ensure optimal performance in specific applications.

Position of this compound within the Family of Glucoheptonate Salts

This compound is a prominent member of the glucoheptonate salt family, which also includes other common salts such as sodium and calcium glucoheptonate. google.comresearchgate.net The properties and applications of these salts are largely determined by the cation present.

Property This compound Sodium Glucoheptonate Calcium Glucoheptonate
Molecular Formula C7H13KO8 nih.govC7H13NaO8 waycoochem.comC14H26CaO16
Molecular Weight 264.27 g/mol nih.gov248.17 g/mol waycoochem.com490.4 g/mol
Solubility Highly soluble in water. atamanchemicals.comEasily soluble in water. waycoochem.comHighly soluble. researchgate.net
Primary Applications Mineral supplement, acidity regulator, chelating agent. atamanchemicals.comwikipedia.orgConcrete admixture, industrial cleaning, agriculture. waycoochem.comwaycoochem.comCalcium supplement. researchgate.netnih.govdeepdyve.com

The choice of a particular glucoheptonate salt is often dictated by the specific requirements of the application. For example:

Sodium glucoheptonate is widely used in the construction industry as a concrete admixture due to its effectiveness as a water reducer and set retarder. waycoochem.com It is also a powerful chelating agent for metal ions in alkaline solutions. venus-goa.comwaycoochem.com

Calcium glucoheptonate is primarily utilized as a highly soluble source of calcium in dietary supplements. researchgate.netnih.govdeepdyve.com

This compound , similar to its sodium counterpart, functions as a chelating agent and is also used as a potassium supplement and an acidity regulator in food products. atamanchemicals.comwikipedia.org

Foundational Research Gaps and Future Directions in Glucoheptonate Studies

Despite the widespread industrial use of glucoheptonates, several research gaps remain, offering promising avenues for future investigation. A deeper understanding of these compounds at a fundamental level could unlock new applications and improve existing technologies.

Identified Research Gaps:

Structure-Function Relationships: While it is known that the alpha and beta forms of glucoheptonates exhibit different properties, a more detailed understanding of the structure-function relationship is needed. google.com Further research could elucidate how the specific conformation of the glucoheptonate molecule influences its chelating ability, its interaction with surfaces, and its performance in various applications.

Mechanism of Action in Biological Systems: The mechanism of uptake and metabolism of glucoheptonates in biological systems is not fully understood. mcgill.ca For example, the mechanism of 99mTc-glucoheptonate accumulation in brain tumors is an area of active investigation. mcgill.ca A better understanding of these processes could lead to the development of new diagnostic and therapeutic agents.

Synthesis of Novel Derivatives: The synthesis of new glucoheptonate derivatives with enhanced or novel properties is a promising area for future research. This could involve modifying the hydroxyl groups or the carboxyl group to create compounds with tailored functionalities. Chemo-enzymatic synthesis is one approach that has been explored for creating new derivatives. researchgate.net

Environmental Fate and Transformation: While glucoheptonates are considered biodegradable, more detailed studies on their environmental fate and transformation pathways would be beneficial. waycoochem.com This knowledge is crucial for a comprehensive assessment of their environmental impact.

Future Research Directions:

Advanced Characterization Techniques: The application of advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR, could provide more detailed insights into the structure and dynamics of glucoheptonate isomers and their metal complexes.

Computational Modeling: Molecular modeling and simulation studies could be employed to predict the properties of new glucoheptonate derivatives and to gain a deeper understanding of their interactions with other molecules and materials.

Biocatalysis and Green Chemistry: The development of more sustainable and efficient methods for the synthesis of glucoheptonates and their derivatives, for example, through the use of enzymatic or microbial processes, is a key area for future research. researchgate.net

Exploration of New Applications: Based on a more profound understanding of their properties, research could focus on exploring new applications for glucoheptonates in areas such as materials science, nanotechnology, and medicine.

Addressing these research gaps will not only advance our fundamental knowledge of glucoheptonates but also pave the way for the development of new and improved technologies with a wide range of societal benefits. researchgate.netnih.govmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68084-27-5

Molecular Formula

C7H13KO8

Molecular Weight

264.27 g/mol

IUPAC Name

potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

InChI

InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

ORUCCVLWOQSRMC-WYRLRVFGSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Glucoheptonates

Classical Synthesis Routes for Glucoheptonic Acid and its Salts

The traditional method for producing glucoheptonic acid and its salts, such as potassium glucoheptonate, is rooted in the Kiliani-Fischer synthesis, a foundational process in carbohydrate chemistry for elongating the carbon chain of aldose sugars.

Kiliani Reaction Mechanism for Glucoheptonate Production

The synthesis of glucoheptonates begins with an aldose sugar, D-glucose, and lengthens its six-carbon chain to a seven-carbon chain. This transformation is achieved through the Kiliani-Fischer synthesis. wikipedia.orgmasterorganicchemistry.com The process starts with the reaction of D-glucose with an aqueous cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgchemistrysteps.com

The core of the reaction is the nucleophilic addition of the cyanide ion to the carbonyl group of the open-chain aldehyde form of glucose. wikipedia.orgchemistrysteps.com This step creates a new stereocenter at the C2 position, resulting in the formation of two diastereomeric cyanohydrins (epimers): D-glucoheptononitrile and D-mannononitrile. wikipedia.org These cyanohydrin intermediates are then hydrolyzed, often by heating in water, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH). wikipedia.org The resulting aldonic acids, D-glucoheptonic acid and D-mannoheptonic acid, can subsequently be neutralized with a base like potassium hydroxide (B78521) to form this compound and its epimer. The acids can also readily form more stable five- or six-membered lactones (cyclic esters), which can be isolated before being hydrolyzed to the desired salt. wikipedia.org

The general pathway can be summarized as: D-Glucose + CN⁻ → Diastereomeric Heptononitriles (Cyanohydrins) → Diastereomeric Heptonic Acids → Potassium Heptonates (upon neutralization)

Comparative Analysis of Cyanide Precursors

The choice of cyanide precursor is a critical parameter in the synthesis of glucoheptonates, influencing reaction conditions, purity, and byproducts. The most common precursors are alkali metal cyanides and alkaline earth metal cyanides.

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are the most frequently used reagents in laboratory-scale and some industrial Kiliani-Fischer syntheses. wikipedia.orggoogle.com They are highly soluble in aqueous solutions, facilitating a homogenous reaction environment. google.com Their use typically involves reacting D-glucose with the cyanide salt in an aqueous solution. google.com Both NaCN and KCN are potent and require careful handling. google.com

Calcium Cyanide (Ca(CN)₂): In some industrial processes, calcium cyanide is employed, often in conjunction with calcium hydroxide (lime) to maintain an alkaline pH of approximately 10. google.com This method can directly yield calcium glucoheptonate. google.com A key advantage is that the resulting calcium salt can be easily converted to pure glucoheptonic acid by reaction with oxalic acid, which precipitates the calcium as insoluble calcium oxalate. google.com However, commercially available calcium cyanide can have purity issues, which may complicate the synthesis. google.com

PrecursorCommon UseKey CharacteristicsDownstream Processing Example
Sodium Cyanide (NaCN) Industrial/LabHigh solubility; reaction in aqueous solution with dextrose. google.comCan directly crystallize alpha sodium glucoheptonate from the reaction mixture. google.com
Potassium Cyanide (KCN) LaboratorySimilar properties to NaCN; used in aqueous reactions. researchgate.netUsed in mechanistic studies of the cyanohydrin synthesis. researchgate.net
Calcium Cyanide (Ca(CN)₂) IndustrialUsed with lime to control pH; directly produces calcium salt. google.comResulting calcium glucoheptonate can be purified by precipitation with oxalic acid. google.com
Hydrocyanic Acid (HCN) HistoricalThe original reagent used by Kiliani. google.comGenerally leads to low yields and highly colored, difficult-to-purify products. google.com

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of the desired glucoheptonate salt requires careful control over several reaction parameters. Industrial patents reveal key conditions for optimization.

Temperature: The reaction is exothermic, and temperature control is crucial to prevent side reactions and degradation of the sugar. A preferred temperature range is between 0°C and 40°C, with a more optimal range being 0°C to 10°C. google.com

Concentration: Conducting the reaction at a high total solids content, typically between 50% and 65% by weight (dextrose and cyanide), has been shown to be effective. google.com

Time: The reaction is generally carried out over a period of 4 to 12 hours. google.com During this time, ammonia (B1221849) is produced and must be removed, which can be achieved by sparging with a gas or applying a vacuum. google.com This removal helps drive the reaction toward the desired product.

pH: An alkaline pH is necessary for the reaction. For syntheses using calcium cyanide, a pH of approximately 10 is maintained by adding a slight excess of lime. google.com

Solvents: While the primary reaction occurs in water, organic solvents are critical for purification. Methanol is often used to induce crystallization of the glucoheptonate salt from the concentrated reaction syrup. google.com

ParameterOptimized ConditionRationale / Notes
Temperature 0°C - 40°C (preferably 0°C - 10°C)Controls exothermic reaction and minimizes degradation. google.com
Total Solids Content 50% - 65%High concentration improves reaction efficiency. google.com
Reaction Time 4 - 12 hoursAllows for completion of the reaction and ammonia removal. google.com
pH ~10Maintained with lime when using calcium cyanide precursor. google.com
Ammonia Removal Sparging or vacuumDrives the reaction equilibrium towards product formation. google.com

Strategies for Selective Isomer Formation and Crystallization (Alpha vs. Beta)

Glucoheptonate exists as two primary isomers, alpha (α) and beta (β), which are epimers at the C2 carbon. Controlling the formation and separation of these isomers is essential for producing a pure final product.

A key strategy for separating the isomers relies on their differential solubility and crystallization behavior under specific reaction conditions. A patented process demonstrates that by maintaining a high solids content (50-65%) and a low temperature (0-40°C) while continuously removing ammonia, the alpha isomer of sodium glucoheptonate dihydrate crystallizes directly from the aqueous reaction mixture in high yield and purity. google.com The beta isomer, being more soluble under these conditions, remains in the mother liquor. google.com

This direct crystallization of the alpha isomer provides a significant advantage, yielding a pure, light-colored product without complex separation steps. google.com A second crop of the alpha isomer can be obtained by concentrating the mother liquor. google.com The remaining solution is then a valuable source of the beta isomer. google.com This method highlights how controlling reaction parameters can directly influence isomer selectivity through crystallization.

Post-Synthesis Purification and Drying Techniques

After the initial synthesis and crystallization, further purification and drying are necessary to obtain a stable, high-purity solid product.

Purification:

Solvent-Assisted Crystallization: A common technique involves concentrating the aqueous solution of the glucoheptonate salt into a thick syrup and then adding it to a solvent like anhydrous methanol. google.com This causes the amorphous salt to precipitate, which can then be collected by filtration. google.com

Recrystallization: The collected crystals can be washed with water and air-dried to achieve a high-purity first crop of the product. google.com

Filtration and Decolorization: The mother liquor from crystallization can be treated with activated carbon to remove colored impurities, followed by filtration through precision filters to obtain a clear liquid before subsequent processing. patsnap.comgoogle.com

Ion Exchange: To produce high-purity calcium glucoheptonate, a solution of sodium glucoheptonate can be passed through a cation exchange resin to replace sodium ions with calcium ions. google.com

Drying:

Spray Drying: This technique is widely used for producing a dry, crystalline glucoheptonate powder. google.com The purified liquid solution is sprayed into a chamber of hot air, causing rapid evaporation of water and formation of a fine powder. patsnap.com

Vacuum Drying: After precipitation with a solvent like methanol, the solid particles can be dried under vacuum at a controlled temperature (e.g., 50°C) to remove all traces of the solvent without causing thermal decomposition of the product. google.com

Fluidized Bed Drying: This method uses a stream of warm air to fluidize the glucoheptonate particles, ensuring even and efficient moisture removal.

Enzymatic and Biocatalytic Approaches to Glucoheptonate Derivatives

Beyond classical chemical synthesis, enzymatic methods offer a highly specific and environmentally benign route to novel glucoheptonate derivatives. One such approach is transgalactosylation, which involves transferring a galactose unit to an acceptor molecule.

A study demonstrated the synthesis of a new galactosyl derivative of glucoheptonic acid using the enzyme β-galactosidase from Kluyveromyces lactis. tandfonline.comtandfonline.com In this reaction, lactose (B1674315) serves as the donor of the galactosyl group, and sodium glucoheptonate acts as the acceptor. tandfonline.com The research focused on optimizing various factors to maximize the yield of the new derivative. tandfonline.com

Key Findings in Enzymatic Synthesis:

Substrate Ratio: The molar ratio of sodium glucoheptonate to lactose was found to be a critical factor, with a ratio of 1.9:1 providing the best results. tandfonline.com

Effect of pH: Increasing the pH above the optimum for the enzyme's hydrolytic activity led to an inhibition of the desired transgalactosylation reaction. tandfonline.com

Influence of Salts: The presence of certain metal salts significantly impacted the yield. The addition of 0.5–0.75 M Magnesium chloride (MgCl₂) or 1 M Sodium chloride (NaCl) increased the product yield. tandfonline.com In contrast, Manganese(II) chloride (MnCl₂) appeared to slow the synthesis process. tandfonline.com

Under the most favorable conditions (without added salt, 50% dry matter, 37°C, and optimal enzyme dose), a final product concentration of 54.5 g/L was achieved. tandfonline.comtandfonline.com This research demonstrates the viability of biocatalysis for creating novel, complex derivatives of glucoheptonic acid that may possess new bioactive properties. researchgate.net

ParameterCondition / ObservationImpact on Yield
Enzyme β-galactosidase from Kluyveromyces lactisCatalyzes transgalactosylation. tandfonline.com
Substrates Sodium Glucoheptonate (acceptor), Lactose (donor)Forms a galactosyl derivative of glucoheptonic acid. tandfonline.com
Molar Ratio 1.9:1 (Sodium Glucoheptonate:Lactose)Optimal for product formation. tandfonline.com
pH Increasing pH above optimumInhibits the reaction. tandfonline.com
Salts 0.5–0.75 M MgCl₂ or 1 M NaClSignificantly increased yield. tandfonline.com
Salts MnCl₂Slowed the synthesis process. tandfonline.com

Advanced Chemical Transformations and Derivatization

Glucoheptonate salts are exceptionally useful as inexpensive, bulk chemical starting points for complex chemical transformations, particularly in the synthesis of rare and valuable sugars.

Sodium glucoheptonate, which can be produced cheaply from the Kiliani reaction of glucose and sodium cyanide, is a key precursor for the scalable synthesis of rare sugars. acs.org A pivotal intermediate in these syntheses is the triacetonide of methyl glucoheptonate. acs.orgnih.gov The use of this petrol-soluble acetonide allows for straightforward purification, often by simple extraction without the need for chromatography, facilitating multigram-scale production. acs.orgnih.govresearchgate.net This accessibility has unlocked practical pathways to a wide range of rare sugars that are otherwise scarce and expensive to produce. researchgate.net Among the important rare sugars synthesized from glucoheptonate intermediates are L-glucose, D-gulose, and their derivatives like 6-deoxy-d-gulose (B15497391) and 6-deoxy-l-glucose. nih.govresearchgate.net

The transformation of glucoheptonate into specific stereoisomers of rare sugars is a testament to modern synthetic chemistry. The triacetonide of methyl glucoheptonate is a versatile intermediate that allows for the controlled synthesis of sugars with the L-gluco or D-gulo structural motif. nih.govresearchgate.net

Synthesis of L-Glucose: The synthesis begins with the selective deprotection of the terminal acetonide group of the methyl glucoheptonate triacetonide. acs.org The resulting intermediate undergoes reduction with Lithium aluminum hydride (LiAlH₄) followed by periodate (B1199274) cleavage, which yields a key aldehyde intermediate. acs.org Finally, acid hydrolysis of this aldehyde produces L-glucose in an 80% yield from the triacetonide, with purification achieved simply through solvent extraction and crystallization. acs.org

Synthesis of D-Gulose: The pathway to D-gulose also starts from the glucoheptonate triacetonide. acs.org Partial hydrolysis and subsequent oxidation with periodate afford a stable aldehyde. acs.org This aldehyde is then subjected to a completely regioselective reduction using sodium borohydride (B1222165), which reduces the aldehyde but not the ester group. acs.org A further reduction with Diisobutylaluminium hydride (DIBAL-H) yields a gulose derivative unprotected at the C1 and C6 positions. acs.org The final step involves the removal of the remaining acetonide groups using an acid ion-exchange resin, which gives D-gulose in quantitative yield. acs.org

Table 2: Summary of Rare Sugars Synthesized from Glucoheptonate

Starting Material Key Intermediate Target Rare Sugar Key Reagents Source(s)
Sodium Glucoheptonate Triacetonide of methyl glucoheptonate L-Glucose LiAlH₄, Periodate, Acid acs.org
Sodium Glucoheptonate Triacetonide of methyl glucoheptonate D-Gulose Periodate, NaBH₄, DIBAL-H, Acid acs.org

Glucoheptonic acid and its lactone form can be readily produced from glucoheptonate salts like sodium or calcium glucoheptonate. google.comgoogle.com The acid itself is typically obtained from a salt solution through cation exchange according to conventional techniques. google.com

The lactone of glucoheptonic acid is formed when an aqueous solution of the acid is evaporated. drugfuture.com The preferred method for producing the crystalline lactone is to allow it to crystallize directly from a solution of alpha-glucoheptonic acid. google.com An alternative process involves treating an alkaline solution of calcium glucoheptonate with oxalic acid to a pH of approximately 3.5 to 4.5, which forms glucoheptonic acid. google.com This solution can then be concentrated to crystallize the α-lactone. google.com

Acetals and Ketals Formation (e.g., Triacetonide of Methyl Glucoheptonate) in Synthesis

The formation of acetals and ketals is a critical protective group strategy in carbohydrate chemistry, enabling the selective modification of specific hydroxyl groups within a polyhydroxy compound like glucoheptonate. nih.govacademie-sciences.fr By temporarily masking certain hydroxyls, chemists can perform reactions on other parts of the molecule without unintended side reactions. nih.govwikipedia.orgorganic-chemistry.org This approach is particularly valuable in the multi-step synthesis of complex and rare sugars where precise control over stereochemistry and functional group reactivity is paramount. nih.govnih.gov

A prime example of this strategy is the synthesis of the triacetonide of methyl glucoheptonate, a versatile and economically significant intermediate. nih.govsci-hub.ru This derivative allows for scalable, chromatography-free syntheses of valuable rare sugars such as L-glucose, D-gulose, and their derivatives. nih.govsci-hub.ruresearchgate.net

The synthetic pathway to the triacetonide of methyl glucoheptonate typically begins with an inexpensive bulk carbohydrate, such as sodium glucoheptonate, derived from the Kiliani-Fischer reaction of glucose with sodium cyanide. sci-hub.ru The process involves two main transformations as detailed below.

Research Findings on Synthesis and Utility

Detailed studies have demonstrated an efficient, large-scale procedure for the preparation of pure methyl 2,3:4,5:6,7-tri-O-isopropylidene-D-glycero-D-gulo-heptonate (the triacetonide methyl ester). sci-hub.ru The key steps are outlined in the following table.

StepDescriptionReagentsKey Feature
1. Acetonide Protection D-gluco-heptonic acid is treated with excess acetone (B3395972) in the presence of an acid catalyst to form the triacetonide derivative. Acetone, Sulfuric acidProtects the hydroxyl groups as isopropylidene ketals.
2. Esterification The resulting triacetonide acid is methylated to yield the corresponding methyl ester. Methanol, HClForms the final, stable intermediate.
3. Purification The crude product is purified by extraction, leveraging the petrol-soluble nature of the triacetonide. nih.govsci-hub.ruCyclohexane or PetrolAvoids the need for column chromatography, facilitating large-scale production. sci-hub.ru

This streamlined process can convert sodium glucoheptonate to the pure triacetonide methyl ester on a 100-gram scale within a single day, with extraction being the sole purification method required. sci-hub.ru

The synthetic utility of the triacetonide of methyl glucoheptonate is extensive. Its structure allows for selective deprotection and subsequent modifications, providing access to a wide array of rare sugars. nih.govsci-hub.ru For instance, selective hydrolysis of the terminal acetonide group, followed by reduction and oxidative cleavage, can yield L-glucose. sci-hub.ru Alternatively, different reaction sequences starting from the same intermediate can lead to the synthesis of D-gulose and other related sugar derivatives. sci-hub.ru

A summary of the synthesis of key intermediates derived from the triacetonide of methyl glucoheptonate is presented below.

Starting MaterialReagentsProductYieldReference
Triacetonide methyl ester 2 1. Selective deprotection 2. LiAlH₄ reduction 3. Periodate cleavageAldehyde 3 - sci-hub.ru
Aldehyde 3 Acid hydrolysisL-Glucose 4 80% from 2 sci-hub.ru
Triacetonide methyl ester 2 1. Partial hydrolysis 2. Periodate oxidationAldehyde 5 - sci-hub.ru
Aldehyde 5 Trifluoroacetic acid hydrolysisL-Glucuronic acid lactone 6 78% from 2 sci-hub.ru
Aldehyde 5 Sodium borohydride in methanolAlcohol 7 96% sci-hub.ru
Alcohol 7 DIBAL-HD-gulose derivative 8 86% sci-hub.ru
D-gulose derivative 8 Acid ion-exchange resinD-Gulose 9 100% (71% from 2 ) sci-hub.ru
Aldehyde 5 LiAlH₄Diol 10 90% sci-hub.ru
Diol 10 Acid ion-exchange resinL-Glucitol 11 100% (77% from 2 ) sci-hub.ru

The ease of separation of the petrol-soluble acetonide derivatives is a significant advantage, allowing these multi-gram syntheses to proceed without the need for chromatographic purification. nih.govresearchgate.net This makes the triacetonide of methyl glucoheptonate a pivotal and cost-effective precursor for accessing sugars with L-gluco or D-gulo configurations, which are otherwise scarce and expensive. nih.govresearchgate.net

Coordination Chemistry and Chelating Properties of Glucoheptonates

Fundamental Principles of Glucoheptonate Chelation

Chelation by glucoheptonate involves the formation of multiple coordinate bonds between a single glucoheptonate molecule and a central metal ion, resulting in a stable, ring-like structure known as a chelate.

The glucoheptonate anion, derived from glucoheptonic acid, is a polyhydroxy carboxylate. Its structure, a seven-carbon chain with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group, provides several potential donor atoms (oxygens) for coordinating with metal ions nih.gov. This allows it to function as a multidentate ligand, meaning it can bind to a metal ion at multiple points simultaneously.

Studies involving technetium have demonstrated that glucoheptonate can act as a bidentate ligand, coordinating with the metal via the oxygen atoms of the carboxylate group and an adjacent hydroxyl group to form a stable five-membered ring pnnl.govgoogle.com. The presence of numerous hydroxyl groups along its carbon backbone allows for various coordination modes and contributes to the water solubility of the resulting metal complexes.

The primary mechanism of complexation is the formation of stable, water-soluble chelate complexes with metal ions nih.gov. The word "chelate" is derived from the Greek word for "claw," which aptly describes how the glucoheptonate molecule envelops and binds to a metal ion chemguide.co.uk. This sequestration process effectively "traps" the metal ion within the complex, inhibiting it from participating in other, often undesirable, chemical reactions nih.govgreen-mountainchem.com. The resulting complex is less reactive and more manageable in various chemical systems nih.gov. This mechanism is particularly effective for di- and trivalent metal ions researchgate.net.

Quantitative Analysis of Metal-Glucoheptonate Complex Stability

The stability of metal-glucoheptonate complexes can be quantified by their stability constants (Log K values). This stability is not absolute and is significantly influenced by environmental conditions.

The stability constant (K) represents the equilibrium constant for the formation of the complex. A higher Log K value indicates a more stable complex and a stronger affinity between the chelating agent and the metal ion chemguide.co.ukgoogle.com.

While glucoheptonate is recognized as an effective chelating agent for numerous metal ions, a comprehensive, standardized table of its Log K values across a wide range of metals is not consistently reported in publicly available scientific literature. The values can vary based on experimental conditions such as pH, temperature, and ionic strength.

Some available data and claims from specific sources are presented below, though they should be interpreted with caution as they are not universally consolidated. For instance, one patent claims that the chelate stability constant of iron glucoheptonate is higher than that of traditional chelating agents like EDTA, particularly in alkaline conditions europa.eu. Another patent makes a similar claim for zinc manganese glucoheptonate google.com. However, other sources suggest that glucoheptonate and the closely related gluconate generally form less stable complexes than aminopolycarboxylate agents like EDTA under many conditions researchgate.net.

Metal IonLog K Value (Glucoheptonate)Context / Notes
Fe³⁺Reported to be very stable, especially at high pH. A patent suggests its stability constant is higher than that of EDTA-Fe. europa.euSpecific Log K value not provided. High stability in alkaline water is a key feature. europa.eu
Zn²⁺A patent claims the stability constant for zinc glucoheptonate is higher than EDTA-Zn. google.comContradictory to general understanding. For the similar ligand gluconate, the Log K for ZnL⁺ is reported as 1.7. scribd.com
Cu²⁺Considered a useful complexing agent, especially at high pH. utwente.nlFor the similar ligand gluconate, the Log K for CuL⁺ is reported as 2.2. scribd.com
Al³⁺No specific data found in the search results.
Ca²⁺No specific data found in the search results.
Fe²⁺No specific data found in the search results.
Mg²⁺No specific data found in the search results.

This table reflects the limited and sometimes conflicting data available in the searched sources. The Log K values for gluconate are provided for comparison due to the structural similarity but are not identical to glucoheptonate.

Environmental factors, particularly pH, have a pronounced effect on the stability of metal-glucoheptonate complexes.

pH: The chelating efficacy of glucoheptonate is highly pH-dependent. Its complexes are significantly more stable in neutral to alkaline environments, with superior performance often noted in a pH range of 9 to 14 researchgate.netresearchgate.net. In acidic conditions (low pH), the complexes tend to be less stable and may dissociate researchgate.net. The increased stability at higher pH is attributed to the deprotonation of the hydroxyl groups, which enhances the coordinating ability of the ligand snmjournals.org.

Oxidizing Conditions: Glucoheptonate demonstrates stability in certain oxidizing environments. For example, in textile bleaching processes that use peroxides, glucoheptonate can complex stray metal ions that would otherwise catalyze the decomposition of the peroxide, thereby improving the stability and efficiency of the bleaching agent scribd.com. Its stability in high-temperature, alkaline solutions also contributes to its utility in demanding industrial applications nih.gov.

Applications in Radiochemistry and Radiopharmaceutical Research

Glucoheptonate plays a significant role in nuclear medicine as a chelating ligand for the radioisotope technetium-99m (⁹⁹ᵐTc). Technetium-99m is the most widely used radionuclide for diagnostic imaging due to its near-ideal nuclear properties nih.gov.

The complex, [⁹⁹ᵐTc]glucoheptonate, is a well-established radiopharmaceutical used for diagnostic imaging of the brain and kidneys nih.govnih.gov. The preparation involves the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻), the form in which ⁹⁹ᵐTc is obtained from a generator, in the presence of a reducing agent (commonly a stannous salt) and the glucoheptonate ligand. The glucoheptonate chelates and stabilizes the reduced technetium, typically in the +5 oxidation state, forming a compound that can be safely administered for imaging studies google.comnih.gov.

Furthermore, [⁹⁹ᵐTc]glucoheptonate can serve as a labile intermediate or "exchange agent" for the preparation of other ⁹⁹ᵐTc-based radiopharmaceuticals. In a process known as transchelation, the pre-formed [⁹⁹ᵐTc]glucoheptonate complex is reacted with a different ligand that has a higher affinity for technetium, transferring the radionuclide to form the final desired product europa.eu. This method simplifies the formulation of certain radiopharmaceutical kits.

Glucoheptonate as a Reducing Agent or Co-ligand in Technetium-99m Complexation

Glucoheptonate plays a crucial role in the preparation of technetium-99m (99mTc) radiopharmaceuticals, primarily acting as a weak chelating agent or a "transfer ligand." In the synthesis of 99mTc complexes, the technetium, obtained from a generator as pertechnetate (TcO₄⁻) with an oxidation state of +7, must be reduced to a lower oxidation state to be chemically reactive and form stable complexes with other ligands. unm.edu Stannous chloride (SnCl₂) is a commonly used reducing agent in this process. unm.eduontosight.ai

Once reduced, the technetium ion is susceptible to hydrolysis, which can form insoluble technetium hydroxides. unm.edu To prevent this, a weak chelating agent like glucoheptonate is often included in the reaction mixture. It forms a temporary, relatively unstable complex with the reduced technetium, stabilizing it in solution and facilitating the subsequent transfer of the technetium to a stronger, more specific chelating ligand. unm.edunih.gov This intermediate complex is often referred to as a "donor complex." unm.edu For instance, in the preparation of certain 99mTc-labeled biomolecules, the process involves the reduction of 99mTcO₄⁻ in the presence of glucoheptonate to form a [99mTcO(GH)₂]ⁿ⁻ intermediate (where GH represents glucoheptonate). nih.gov

The chemical characterization of the 99mTc-glucoheptonate complex itself reveals it to be an oxo-bis(glucoheptonato)technetate(V) anion. snmjournals.org In this complex, two glucoheptonate molecules are bidentately bound to the technetium core through the oxygen atoms of the carboxyl group and an adjacent hydroxyl group. snmjournals.org The presence of a Tc=O core is indicated by molecular vibrations observed in infrared and Raman spectroscopy. snmjournals.org

Study of Stereospecific Complex Formation in Radiotracer Design

The stereochemistry of ligands can be a critical factor in the design of target-specific radiopharmaceuticals, as the biological target (e.g., a receptor or enzyme) often exhibits stereoselectivity. While direct studies on the stereospecific complex formation of potassium glucoheptonate are not extensively detailed in the provided context, the principles of stereoselectivity are a key consideration in the broader field of radiotracer design.

Research into technetium-99m complexes with other ligands, such as those based on the bisaminoethanethiol (N2S2, BAT) system, has demonstrated the feasibility and importance of designing stereospecific 99mTc complexes. researchgate.net The development of binding-site specific radiopharmaceuticals often necessitates careful consideration of stereoselectivity to ensure high affinity and specificity for the biological target. researchgate.net

Ligand Exchange Reactions in Radiolabeling Methodologies

Ligand exchange is a fundamental and widely used strategy in the radiolabeling of biomolecules with technetium-99m. unm.edunih.gov This method involves a two-step process where a pre-formed, less stable 99mTc complex acts as an intermediate to transfer the radionuclide to a final, more stable ligand. nih.gov The 99mTc-glucoheptonate complex is a frequently employed intermediate in these reactions. unm.edu

The process typically begins with the reduction of pertechnetate (99mTcO₄⁻) in the presence of a reducing agent like stannous chloride and a large excess of a weak chelating agent, such as glucoheptonate. nih.gov This forms a transient 99mTc-glucoheptonate complex. Subsequently, this intermediate is introduced to the desired biomolecule, which is conjugated with a stronger chelating agent. unm.edunih.gov The stronger ligand displaces the weaker glucoheptonate ligand to form the final, thermodynamically stable 99mTc-labeled radiopharmaceutical. unm.edu

This approach is particularly advantageous for labeling sensitive biomolecules that might be damaged by the harsher conditions (e.g., pH, temperature) required for a direct labeling reaction. nih.gov Examples of radiopharmaceuticals prepared via ligand exchange with a 99mTc-glucoheptonate intermediate include 99mTc-Apcitide and 99mTc-Depreotide. unm.edu Similarly, this methodology has been used to prepare novel 99mTc-oxo complexes for tumor imaging, such as 99mTcO-DGDTC, where the ligand exchange occurs from 99mTc-glucoheptonate to the deoxyglucose dithiocarbamate (B8719985) (DGDTC) ligand. nih.gov

The efficiency of the ligand exchange reaction is dependent on several factors, including the relative stability of the intermediate and final complexes, the reaction conditions (pH, temperature), and the concentrations of the reactants. iaea.org

Analytical and Characterization Techniques for Potassium Glucoheptonate

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are pivotal in providing detailed information about the molecular structure and concentration of potassium glucoheptonate. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that is both qualitative and quantitative.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. While the glucoheptonate molecule itself lacks a strong chromophore for direct UV detection, HPLC methods can be adapted for its analysis. For instance, derivatization techniques can be employed to introduce a UV-active functional group, allowing for detection using UV or Photodiode Array (PDA) detectors.

In broader applications, HPLC with UV/PDA detection is widely used for the analysis of related compounds or potential impurities that might be present alongside this compound. For example, a reversed-phase HPLC method with UV detection has been developed for the simultaneous determination of preservatives like potassium sorbate (B1223678) and sodium benzoate (B1203000) in beverages. ukim.mk This highlights the capability of HPLC to separate and quantify different components within a complex matrix. The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. ukim.mk

Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive identification and purity assessment of this compound. This powerful technique couples the separation capabilities of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. LC-MS can provide the precise molecular weight of the glucoheptonate anion and the potassium cation, confirming the compound's identity. nih.gov

Furthermore, LC-MS is highly sensitive in detecting and identifying trace-level impurities that may not be visible with other methods. sigmaaldrich.com This is crucial for quality control in pharmaceutical and food applications. The technique's specificity allows for the differentiation of this compound from structurally similar compounds. In the broader context of pharmaceutical analysis, LC-MS/MS (tandem mass spectrometry) has become the technology of choice for its speed, sensitivity, and specificity in various in vitro ADME (absorption, distribution, metabolism, and excretion) screens. nih.gov

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is a valuable technique for the analysis of volatile organic compounds. While this compound itself is non-volatile, GC can be employed to detect and quantify any volatile byproducts that may be present from its synthesis or degradation. It is also applicable for the analysis of volatile derivatives of the glucoheptonate molecule after a suitable chemical modification process.

In the pharmaceutical industry, GC is a standard method for analyzing residual solvents, which are organic volatile chemicals used in the manufacturing of drug substances. drawellanalytical.com It is also instrumental in identifying and quantifying impurities, degradation products, and reaction by-products. drawellanalytical.com For instance, a GC method with a flame ionization detector (GC-FID) has been developed for the trace analysis of allylamine (B125299) in certain drug substances. nih.gov This demonstrates the sensitivity and utility of GC in ensuring the purity of non-volatile compounds by analyzing their potential volatile contaminants.

Atomic Absorption Spectroscopy (AAS) for Elemental Composition and Counterion Quantification

Atomic Absorption Spectroscopy (AAS) is a primary technique for determining the elemental composition of a sample, making it ideal for quantifying the potassium counterion in this compound. In AAS, a sample is atomized, and the absorption of light by the ground-state atoms of a specific element is measured. This absorption is directly proportional to the concentration of that element in the sample.

The determination of potassium by AAS typically involves aspirating a solution of the sample into a flame and measuring the absorbance at a specific wavelength (e.g., 766.5 nm or 769.9 nm). oiv.intkemesta.fi To overcome potential interferences, such as ionization of potassium in the flame, an ionization suppressant like cesium chloride is often added to both the samples and standards. oiv.int The method is highly sensitive and accurate for quantifying potassium in various matrices, including food products and pharmaceuticals. oiv.intresearchgate.net

Table 1: AAS Parameters for Potassium Determination

ParameterValueReference
Wavelength766.5 nm or 769.9 nm oiv.intkemesta.fi
FlameAir-acetylene oiv.intkemesta.fi
Ionization SuppressantCesium Chloride oiv.int
Slit Width0.5 nm oiv.int
Lamp Current7 mA oiv.int

Spectrophotometric Approaches for Reaction Monitoring and Product Analysis

Spectrophotometry offers a straightforward and often rapid method for monitoring chemical reactions and analyzing products, provided the species of interest absorb light in the UV-Visible range. While this compound does not have a strong absorbance in the commonly accessible UV-Vis region, spectrophotometric methods can be developed for its quantification, sometimes after a derivatization reaction that produces a colored product.

More commonly, spectrophotometry is used to quantify other substances in the presence of glucoheptonate or to monitor the progress of reactions involving it. For example, UV-Vis spectrophotometry is a well-established technique for the quantification of drugs like diclofenac (B195802) potassium and losartan (B1675146) potassium in pharmaceutical formulations. jipbs.comjppres.com The method relies on measuring the absorbance at the wavelength of maximum absorption (λmax) and correlating it to the concentration using a calibration curve. jipbs.comscribd.com The simplicity and cost-effectiveness of this technique make it a valuable tool in quality control laboratories.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for separating this compound from impurities and other components in a mixture, thereby allowing for accurate purity assessment. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase.

The primary chromatographic methods used for this compound analysis are HPLC and, for certain aspects, GC, as detailed in the preceding sections. Ion chromatography (IC) is another relevant technique that can be used for the direct determination of the potassium cation and can also be adapted for the analysis of the glucoheptonate anion. chemicalindustryjournal.co.ukmetrohm.com The choice of the specific chromatographic method and its conditions, such as the type of column, mobile phase, and detector, is crucial for achieving the desired separation and sensitivity for purity assessment. The validation of these methods ensures their accuracy, precision, and reliability for routine quality control. jppres.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of carbohydrates, such as glucoheptonate. creative-biolabs.comchromatographytoday.com This technique is particularly advantageous as it allows for the direct detection of carbohydrates without the need for derivatization, a process where the analyte is chemically modified to make it detectable. chromatographytoday.comchromatographyonline.com

The separation principle of HPAEC relies on the weak acidic nature of carbohydrates. chromatographytoday.com At a high pH, the hydroxyl groups of carbohydrates can become ionized, forming oxyanions. creative-biolabs.com These negatively charged ions can then be separated on a strong anion-exchange stationary phase column. chromatographytoday.comthermofisher.com By using a hydroxide-based eluent, such as potassium hydroxide (B78521) or sodium hydroxide, complex mixtures of carbohydrates can be separated with high resolution. chromatographyonline.comthermofisher.com

The detection is accomplished by Pulsed Amperometric Detection (PAD), which is both sensitive and selective for electroactive species like carbohydrates. thermofisher.comthermofisher.com In PAD, a series of potential pulses are applied to a gold working electrode. thermofisher.com This process oxidizes the carbohydrates at the electrode surface, generating an electrical current that is measured. thermofisher.com The waveform of the potential pulses is designed to not only detect the analyte but also to clean the electrode surface, ensuring consistent and sensitive detection over multiple analyses. thermofisher.com This method can achieve detection limits in the low-picomole range. thermofisher.com HPAEC-PAD is widely used for determining the monosaccharide and sialic acid content of glycoproteins and for profiling complex carbohydrate mixtures in various industries, including pharmaceuticals. creative-biolabs.comlcms.cz

Table 1: Key Features of HPAEC-PAD for Carbohydrate Analysis

Feature Description Reference
Principle Separation of carbohydrates as oxyanions at high pH on a strong anion-exchange column. creative-biolabs.comthermofisher.com
Detection Direct electrochemical detection via oxidation at a gold electrode using a pulsed potential waveform. thermofisher.comthermofisher.com
Sample Preparation Minimal; does not require derivatization (chemical modification) of the carbohydrate analyte. chromatographytoday.comchromatographyonline.com
Selectivity Highly selective for electroactive compounds, with excellent specificity for carbohydrates. thermofisher.comthermofisher.com
Sensitivity Capable of detecting analytes at sub-picomole to femtomole levels. creative-biolabs.com

| Applications | Monosaccharide composition analysis, oligosaccharide profiling, and quality control of glycoprotein (B1211001) therapeutics. | creative-biolabs.comnih.gov |

Development and Validation of Analytical Methods: Linearity, Specificity, Precision, Accuracy, Robustness

The development and validation of an analytical method are crucial to ensure that the results are reliable, reproducible, and suitable for their intended purpose. nih.gov According to the International Council for Harmonisation (ICH) guidelines, several key parameters must be evaluated. npra.gov.mylatamjpharm.org

Linearity The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.comeuropa.eu This is typically demonstrated by analyzing a series of standard solutions at different concentrations (a minimum of five is recommended) and performing a linear regression analysis of concentration versus instrument response. nih.govwjarr.com The correlation coefficient (R²), y-intercept, and slope of the regression line are key indicators of linearity. europa.eu

Specificity Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com For a separation technique like chromatography, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference from a placebo or blank matrix. npra.gov.myeuropa.eu

Precision Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. npra.gov.my

Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, analysts, or equipment. npra.gov.my Precision is typically reported as the relative standard deviation (RSD) of a series of measurements. latamjpharm.org

Accuracy Accuracy refers to the closeness of agreement between the value found and an accepted reference value or true value. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery. latamjpharm.orgeuropa.eu Accuracy should be assessed across the method's specified range. europa.eu

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. For an HPLC method, examples of such variations include changes in mobile phase composition, pH, flow rate, and column temperature. latamjpharm.orgelementlabsolutions.com

Table 2: Summary of Analytical Method Validation Parameters

Parameter Objective Typical Acceptance Criteria Reference
Linearity Demonstrate a proportional relationship between concentration and response. Correlation coefficient (R²) ≥ 0.999 nih.govwjarr.com
Specificity Ensure the method is free from interference from other components. Analyte peak is pure and well-resolved from other peaks. npra.gov.myelementlabsolutions.com
Precision Measure the degree of scatter between multiple measurements. Relative Standard Deviation (RSD) ≤ 2% latamjpharm.org
Accuracy Measure the closeness of the test result to the true value. Recovery of 98.0% to 102.0% of the known amount. latamjpharm.org

| Robustness | Show the method is reliable despite minor changes in parameters. | System suitability parameters remain within defined limits. | elementlabsolutions.com |

Evaluation of Container-Closure Compatibility in Pharmaceutical Science (as applied to related glucoheptonate solutions)

Container-closure integrity is essential for maintaining the sterility, quality, and safety of pharmaceutical products throughout their shelf life. sharpservices.comschott-pharma.com Compatibility studies are performed to evaluate potential interactions between the drug product and its packaging, specifically the migration of chemical entities, known as leachables, from the container into the solution. accessiblemeds.orgthermofisher.com

A study was conducted on a calcium gluconate glucoheptonate (GGCa) solution to assess its compatibility with plastic containers (polypropylene and polyethylene) as an alternative to glass. researchgate.net It is known that GGCa solutions can interact with glass containers, potentially leading to the leaching of aluminum to toxic levels. researchgate.netresearchgate.net While plastic containers avoid this issue, they contain additives (e.g., antioxidants, plasticizers) that could potentially be released into the drug solution. researchgate.netresearchgate.net

The compatibility study involved two main stages: an extractables study and a leachables study. researchgate.net

Extractables Study: This "worst-case scenario" assessment aims to identify substances that could be extracted from the plastic under aggressive conditions. thermofisher.comresearchgate.net The plastic containers were subjected to various solvents, temperatures, and time conditions to force the extraction of potential contaminants. researchgate.net

Leachables Study: This stage evaluates the substances that actually migrate from the container into the drug product under normal storage conditions. thermofisher.comresearchgate.net The GGCa solution was stored in both polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) containers and analyzed for leachables. researchgate.net

An HPLC-PDA method was developed and validated to detect and quantify eleven common plastic additives. researchgate.net The results of the leachable study after 3 months of storage at 25°C showed that none of the eleven targeted additives were detected in the GGCa solutions in either PP or PE containers. researchgate.net While some traces of unknown compounds were reported, their levels were below the safety concern threshold (SCT) of 1.5 µ g/day , confirming the good compatibility of the plastic containers for the glucoheptonate solution under the tested conditions. researchgate.net

Table 3: Parameters for Container-Closure Compatibility Study of a Glucoheptonate Solution

Parameter Details Purpose Reference
Product Calcium gluconate glucoheptonate (GGCa) solution Test subject for packaging interaction. researchgate.net
Containers Polypropylene (PP) and Polyethylene (PE) Evaluated as alternatives to glass packaging. researchgate.net
Analytical Method High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) To separate, detect, and quantify potential plastic additives. researchgate.net
Study Type Extractables and Leachables To identify potential (extractables) and actual (leachables) migrants from the container. researchgate.net

| Leachable Storage | 3 months at 25°C | To simulate normal storage conditions and evaluate compound migration over time. | researchgate.net |

| Polyethylene (PE) | None of the 11 target additives detected | Traces found, but none exceeded the SCT of 1.5 µ g/day . | Good compatibility with the GGCa solution. | researchgate.net |

Industrial and Material Science Research Applications of Glucoheptonates

Applications in Cementitious Systems and Construction Materials

In the construction industry, glucoheptonate salts are recognized as effective admixtures for hydraulic cements, such as Portland cement. google.com They modify the properties of fresh and hardened concrete, primarily functioning as set retarders and plasticizers.

The primary function of glucoheptonates in hydraulic cement systems is to delay the setting time. waycoochem.com This is crucial in large-scale construction projects or in hot climates where concrete can set too quickly, compromising workability and final strength. waycoochem.com The mechanism of set retardation is multifactorial and involves several key interactions within the cement paste:

Adsorption: The glucoheptonate molecules adsorb onto the surface of the hydrating cement particles. researchgate.net This creates a physical barrier that hinders the access of water to the cement grains, thereby slowing down the hydration process. sakshichemsciences.com

Complexation: Glucoheptonates are powerful chelating agents. In the alkaline environment of cement paste, they form complexes with calcium ions (Ca²⁺) that are released from the dissolving cement minerals. researchgate.net This action reduces the concentration of Ca²⁺ in the liquid phase, which is necessary for the nucleation and growth of hydration products like calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and ettringite. researchgate.netsakshichemsciences.com By inhibiting the formation of these products, the setting process is effectively delayed. researchgate.net

Nucleation Inhibition: The admixture interferes with the formation of crystal nuclei, which are the seeds for the growth of the solid matrix that gives concrete its strength. By stabilizing ions in the solution and adsorbing onto early-stage hydration products, glucoheptonates inhibit the growth of these critical nuclei. sakshichemsciences.com

As a plasticizer, or water-reducer, glucoheptonates improve the workability and flowability of the concrete mix. waycoochem.com They act as dispersing agents, preventing the agglomeration of cement particles. waycoochem.com This improved dispersion releases trapped water, increasing the slump and fluidity of the mix without the need for additional water, which would otherwise decrease the final compressive strength.

Glucoheptonates exist as two diastereomers: the alpha (α) and beta (β) forms. Research has shown that these isomers exhibit different levels of performance when used as cement admixtures. Specifically, the alpha-glucoheptonate form has been identified as having properties superior to the beta form for the purpose of retarding the hydration of cementitious compositions. google.com The use of the alpha isomer is particularly effective in prolonging the workability of concrete without causing an unacceptable delay in the development of its early strength. google.com

IsomerPerformance in Cementitious CompositionsReference
Alpha (α) Glucoheptonate Superior properties for retarding hydration. Prolongs workability without significantly delaying green strength development. google.com
Beta (β) Glucoheptonate Less effective in retarding hydration compared to the alpha form. google.com

The performance of glucoheptonates in cement can be enhanced through synergistic interactions with other chemical admixtures. A notable example is the combination of glucoheptonates with plasticizing resins, such as naphthalenesulfonic acid-formaldehyde condensates. google.comgoogle.com

When used together, these components can achieve a greater effect than the sum of their individual contributions. Research has observed a synergistic effect in retarding the heat of hydration. google.com For instance, using equal parts by weight of sodium glucoheptonate and a naphthalenesulfonic acid-formaldehyde condensate resulted in an additional five-hour delay in hydration. google.com This combination allows for the formulation of admixtures that prolong the workability of a cementitious composition while not unacceptably delaying the development of its green strength. google.com

The effectiveness of glucoheptonates is highly dependent on their concentration within the cement mix. The optimal dosage is determined by the desired level of retardation, the specific cement composition, the ambient temperature, and the presence of other admixtures.

Research and patent literature provide typical concentration ranges for achieving desired effects. The concentration of a glucoheptonate composition in concrete mixes can vary broadly from about 0.05% to 3% by weight of cement (O.W.C.). google.com However, for most applications, a preferred range is between 0.3% and 1% to effectively prolong the hydration time. google.com For applications focused specifically on prolonging workability, the concentration of the glucoheptonate component may be optimized in a lower range, from approximately 0.001% to 1%, with a more preferred range being 0.005% to 0.1%. google.com

ApplicationGeneral Concentration Range (% by weight of cement)Preferred Concentration Range (% by weight of cement)Reference
Prolonging Hydration Time 0.05% to 3%0.3% to 1% google.com
Prolonging Workability 0.001% to 1%0.005% to 0.1% google.com

Role in Corrosion Inhibition and Metal Surface Treatment

The chelating ability of glucoheptonates makes them effective in metal surface treatment and corrosion inhibition, particularly for protecting metal substrates in aqueous systems.

Research has demonstrated that zinc glucoheptonate is a key component in corrosion-inhibiting formulations, often showing enhanced performance when combined with other agents. google.comjustia.com Studies have found that compositions containing zinc glucoheptonate and a water-soluble inorganic polyphosphate, such as sodium hexametaphosphate, can inhibit the corrosion of metal substrates with a surprisingly high degree of effectiveness. google.comovgu.de These formulations are designed to protect metals like iron, copper, nickel, aluminum, and their alloys in aqueous environments. ovgu.de

Another area of research involves combining alkali metal glucoheptonates with passivating inhibitors like sodium molybdate (B1676688) for protecting metallic reinforcements in concrete. google.comepo.org While the precise mechanism is not fully known, it is thought that glucoheptonate adsorption or the formation of a soluble iron-glucoheptonate complex may contribute to a synergistic passivation effect. epo.org Zinc gluconate or glucoheptonate can be included in these formulations to extend their useful life. google.comepo.org

A study on corrosion inhibition tested various formulations containing zinc glucoheptonate (GH₂Zn) and sodium hexametaphosphate (HMPP). The results, summarized below, show the synergistic effect of the combined formulation compared to the components used individually.

Test No.Inhibiting Agent(s)Concentration (ppm)Weight Loss (mg)Corrosion Rate (mdd*)Observations
1Control (None)0114285Generalized corrosion
2HMPP5301742.5Deposits and tartar formation
3GH₂Zn5303382.5Pitting corrosion
4HMPP + GH₂Zn265 + 2650.30.75No corrosion observed

*mdd = milligrams per square decimeter per day Data sourced from Patent US4512915A. google.com The tests were conducted at 60°C on mild steel specimens.

The results indicate that while HMPP and zinc glucoheptonate alone provide some protection, they can also lead to undesirable side effects like tartar formation or pitting. google.com The combination of the two, however, provides nearly complete inhibition of corrosion. google.com

Utilization in Machining Fluids and Protective Coatings for Metals

Potassium glucoheptonate, as part of the broader glucoheptonate family, is investigated for its utility in metalworking and protection. In machining fluids, particularly synthetic and semi-synthetic types, additives are crucial for lubrication, cooling, and corrosion inhibition. google.compjoes.com While specific research on this compound is not extensively detailed in the provided results, the functional properties of glucoheptonates, in general, suggest its potential role. For instance, compositions for inhibiting corrosion in metal substrates often include zinc gluconate or glucoheptonate alongside a water-soluble inorganic polyphosphate. google.com These compositions are thought to work by forming a protective film on the metal's surface, which impedes the diffusion of dissolved oxygen. google.com

In the realm of protective coatings, glucoheptonates are considered for their ability to reinforce the protective qualities of films derived from aqueous solutions of materials like cellulosic derivatives and polyvinyl alcohols. google.com Corrosion inhibitors are vital components in coatings, acting to prevent or reduce the rate of corrosion on metal surfaces. specialchem.com They can be used alone or in conjunction with anti-corrosive pigments to enhance the coating's protective capabilities. specialchem.com The mechanism often involves the formation of a barrier on the metal surface, disrupting the electrochemical reactions that lead to corrosion. specialchem.com Advanced protective coatings are being developed that incorporate micro/nano carriers to store and release corrosion inhibitors in response to environmental triggers. dtu.dk

Research on Electroplating Processes and Formulations

This compound is a compound of interest in the formulation of electroplating baths. Research has explored its use as a component in cyanide-free plating solutions, which are sought after to avoid the environmental and safety issues associated with cyanide. google.com For instance, aqueous alkaline mixtures containing copper and zinc ions for the electrodeposition of brass have been formulated with glucoheptonic acid and its salts. google.com

In the context of nickel-iron alloy electrodeposition, various complexing agents are used, and glucoheptonates are among the substances that can be included in these formulations. google.com The role of such agents is often to chelate metal ions, influencing the deposition process and the properties of the resulting alloy. Similarly, in the electrodeposition of copper-zinc alloys, non-cyanide baths have been developed using complexing agents like glucoheptonate. researchgate.net The composition of these baths, including the concentration of components like this compound, can affect the quality and consistency of the electroplated layer. googleapis.com

The table below summarizes the role of glucoheptonates in various electroplating processes based on research findings.

Electroplating ProcessRole of GlucoheptonateReference
Copper-Zinc Alloy (Brass)Component in cyanide-free alkaline plating baths google.com
Nickel-Iron AlloyPotential complexing agent in plating solutions google.com
General Metal PlatingPrevention of precipitation in the plating solution for a more compact and bright layer waycoochem.com

Integration in Industrial Cleaning Agent Research

This compound is recognized for its properties as a chelating and sequestering agent in industrial cleaning formulations. knowde.com Its sodium salt, sodium glucoheptonate, is noted for its high efficiency in cleaning metal surfaces by forming stable chelates with di- and trivalent metal ions over a broad pH range. univarsolutions.com This characteristic is particularly valuable in alkaline cleaning solutions used in various industries.

Research has shown that gluconic acid and its derivatives, including glucoheptonates, are effective in preventing the precipitation of mineral deposits, such as calcium salts, in industrial equipment. atamanchemicals.com For example, alkaline solutions of sodium gluconate are used for cleaning glassware, while gluconic acid is preferred for metal components. atamanchemicals.com In the context of paper mill "boil out" procedures, which involve cleaning the system with a hot alkaline solution, sequestering agents like sodium glucoheptonate have been found to be highly effective in preventing the precipitation of calcium and iron hydroxides. google.com

The effectiveness of glucoheptonates in industrial cleaners is often attributed to their ability to sequester metal ions, thereby preventing the formation of scale and maintaining the cleanliness of surfaces. atamanchemicals.comgoogle.com

Academic Studies on Agricultural Applications (e.g., Micronutrient Uptake Efficiency)

In agricultural research, this compound is studied for its role as a chelating agent to enhance the uptake of micronutrients by plants. newprairiepress.orgplantfoodco.com Chelation prevents micronutrients from being bound by soil particles, thus keeping them available for plant absorption through both foliar and soil applications. plantfoodco.com

Studies have compared the effectiveness of different chelating agents, including glucoheptonates, in supplying micronutrients to crops. For example, research on soybean has evaluated commercially available chelated iron sources, including a glucoheptonate product, to assess their impact on early growth and nutrient uptake. newprairiepress.org The results indicated that the source of the chelate and its placement affected soybean yield. newprairiepress.org

Another study focusing on manganese (Mn) nutrition in soybean plants compared the efficacy of heptagluconate (G7) and gluconate (G6) complexes with the synthetic chelate EDTA. researchgate.net The findings suggested that the Mn:ligand ratio and the type of ligand influenced the fertilizer's capacity to provide manganese to the plants. Specifically, certain molar ratios of Mn:G7 were found to be effective Mn sources for plant nutrition due to their chemical stability in alkaline solutions and their rapid action. researchgate.net

The following table presents a comparative overview of different chelates from a study on soybean:

Chelate SourceKey Findings from Soybean StudyReference
Glucoheptonate (CQ-758)Soybean yield was affected by the chelate source and placement. newprairiepress.org
EDTA-FeIncreased soybean yields were observed with its application. newprairiepress.org
HEDTA-FeIncreased soybean yields were observed with its application. newprairiepress.org
Heptagluconate (G7)Demonstrated to be a biodegradable alternative to EDTA for supplying Mn, maintaining nutritional balance. researchgate.net
Gluconate (G6)Found to reduce iron (Fe) uptake by the plants in the study. researchgate.net

Soil pH is a critical factor that governs the availability of essential nutrients for plant growth. pda.org.ukcropnuts.com The availability of macronutrients like nitrogen, phosphorus, and potassium, as well as micronutrients, is significantly influenced by the soil's acidity or alkalinity. cropnuts.comresearchgate.net For instance, potassium availability is generally highest at a soil pH above 6.0. nutrien-ekonomics.com At lower pH levels, increased competition from hydrogen and aluminum ions for cation exchange sites can lead to potassium leaching, reducing its availability to plants. nutrien-ekonomics.com

While the direct impact of this compound on soil pH is not extensively detailed in the provided search results, the application of any potassium-containing fertilizer can have implications for soil chemistry. The efficiency of potassium uptake by plants is closely linked to soil conditions. pda.org.uk An adequate supply of potassium is crucial for various plant functions, including enhancing photosynthetic assimilation and improving the uptake of other nutrients. nih.gov

Research on the solubility of metal sulfates and glucoheptonates in alkaline soils has shown that glucoheptonate did not significantly increase the solubility of iron, manganese, or magnesium compared to their sulfate (B86663) forms. researchgate.net This suggests that while glucoheptonate chelates can be effective nutrient sources, their performance is also subject to the prevailing soil conditions, including pH.

Mechanistic Investigations and Biological Interactions Excluding Clinical Data

Theoretical Models of Cellular Transport and Metabolic Pathway Modulation

Emerging research points to the gluconate molecule's ability to interact with and modulate key cellular transport and metabolic pathways, particularly in the context of cancer cell metabolism. These theoretical models are based on observations of how blocking certain nutrient transport channels affects cellular function.

Recent studies have identified that cancer cells can take up extracellular citrate (B86180) to fuel their metabolic needs, a process facilitated by a specific plasma membrane citrate transporter (pmCiC). researchgate.netnih.gov The gluconate ion has been identified as a competitive and irreversible blocker of this transporter. nih.gov By obstructing the pmCiC, gluconate effectively deprives cancer cells of an external citrate supply. researchgate.netlife-science-alliance.org This blockade has been shown in theoretical and in vivo models to decrease tumor growth, reduce metastatic spread, and limit angiogenesis. researchgate.netlife-science-alliance.orgmdpi.com The mechanism is based on the principle that by cutting off this external nutrient source, the cancer cell's metabolic processes that support proliferation and survival are hindered. researchgate.netmdpi.com This blockade forces a metabolic shift within the cancer cells, altering their typical behavior and potentially reducing their aggressive properties. life-science-alliance.org

The blockade of the plasma membrane citrate transporter (pmCiC) by gluconate has significant theoretical implications for a cancer cell's internal energy production pathways. researchgate.net According to metabolic models, when cancer cells are prevented from importing extracellular citrate, they must compensate by increasing their own internal production. researchgate.netnih.gov This leads to an increased reliance on glycolysis, the process of breaking down glucose, to generate pyruvate (B1213749). researchgate.netnih.gov The resulting pyruvate is then shuttled into the mitochondria to synthesize citrate, the first step in the tricarboxylic acid (TCA) cycle. nih.govijpras.com This forced upregulation of glycolysis and mitochondrial citrate synthesis represents a fundamental shift in the cell's metabolic strategy, which could create metabolic stress and vulnerabilities. researchgate.netmdpi.com

In Vitro Studies on Osteogenesis and Mineralization

In vitro research, primarily utilizing the calcium salt of glucoheptonate, has provided significant insights into the compound's effects on bone cells. These studies demonstrate the ability of the glucoheptonate molecule to positively influence the proliferation of bone-building cells and the expression of genes critical to bone formation.

Studies using human osteoblast-like cells (MG-63 cell line) have shown that treatment with calcium glucoheptonate can stimulate cell proliferation. plos.orgzendy.ioresearchgate.net In these experiments, concentrations ranging from 0.25 mM to 2.0 mM resulted in a significantly higher rate of proliferation compared to untreated control cells. plos.org The most substantial proliferative effect was observed at a concentration of 0.25 mM. plos.org These findings suggest that glucoheptonate has a positive effect on the growth and multiplication of osteoblasts, the cells responsible for synthesizing bone matrix. plos.orgresearchgate.net

Glucoheptonate treatment has been demonstrated to significantly increase the expression of key genes involved in osteogenesis. researchgate.netnih.gov In studies with MG-63 cells, calcium glucoheptonate led to the upregulation of several critical osteogenic markers. plos.orgnih.govnih.gov The expression of Osteopontin (OPN), a protein involved in bone remodeling and mineralization, was notably increased. researchgate.netnih.gov Furthermore, quantitative real-time PCR (qRT-PCR) analysis revealed a significant fold-increase in the expression of other essential bone matrix genes. plos.orgnih.gov

The table below summarizes the observed upregulation of osteogenic genes in MG-63 cells following treatment with 1 mM calcium glucoheptonate. plos.orgnih.gov

GeneProtein ProductFunction in OsteogenesisFold IncreaseCitations
COL1A1 Collagen Type IThe main structural protein of the bone's organic matrix.1.4 plos.org, nih.gov
BGLAP OsteocalcinA non-collagenous protein that binds to calcium and hydroxyapatite, involved in bone mineralization.1.8 plos.org, nih.gov
SPARC SPARC/OsteonectinA calcium-binding glycoprotein (B1211001) that modulates cell interaction with the extracellular matrix and promotes mineralization.1.5 plos.org, nih.gov
SPP1 OsteopontinAn acidic phosphoprotein that mediates cell adhesion and plays a role in bone mineralization and remodeling.Increased Expression nih.gov, nih.gov

This increased expression of both collagenous and non-collagenous proteins indicates that glucoheptonate promotes the maturation and mineralization of the osteoblast matrix at a genetic level. nih.gov

Glucoheptonate has been shown to directly promote the uptake of calcium and subsequent mineralization in osteoblast-like cell cultures. plos.orgnih.gov Using Alizarin Red S staining, a method that specifically detects calcium deposits, researchers observed that MG-63 cells treated with calcium glucoheptonate accumulated significantly more calcium compared to control groups. plos.orgresearchgate.netresearchgate.net The intensity of the red staining, which corresponds to the amount of mineralized matrix, increased in a dose-dependent manner with the concentration of calcium glucoheptonate. plos.org This demonstrates that the compound not only encourages the cells to absorb more calcium but also enhances their ability to deposit it as a mineral matrix, a fundamental process in bone formation. plos.orgresearchgate.net

Investigation of Signaling Pathways Involved in Glucoheptonate-Induced Osteogenesis (e.g., SMAD, RAS family genes)

Current scientific literature, based on available search results, does not provide direct evidence on the specific role of potassium glucoheptonate in the activation of SMAD and RAS family signaling pathways in osteogenesis. Research in this specific area appears to be limited.

However, studies on a closely related compound, calcium glucoheptonate , offer some insights into how the glucoheptonate moiety might be involved in bone formation processes. Research on osteoblast-like cells has indicated that the osteogenic potential of calcium is reportedly mediated through the activation of the SMAD and RAS family of genes. plos.orgresearchgate.net In studies involving calcium glucoheptonate, the compound was observed to enhance the proliferation of osteoblast-like cells and increase the expression of key osteogenic markers such as collagen-1, osteocalcin, and osteopontin, thereby promoting bone mineralization. plos.orgmdpi.comnih.gov It is suggested that calcium availability is linked to the activation of these signaling pathways. plos.orgnih.gov Specifically, calcium is known to amplify the effect of Bone Morphogenetic Protein 2 (BMP2) on SMAD signaling, a critical pathway in bone formation. researchgate.netnih.gov

Role as a Cation Carrier in Biological Systems (General Academic Concept)

This compound, like other glucoheptonate and gluconate salts, serves as a carrier for a cation—in this case, potassium (K+). atamanchemicals.com The glucoheptonate anion is a water-soluble, organic molecule that can form a stable salt with the potassium ion. This property is particularly useful in biological and pharmaceutical applications for several reasons.

The primary role of this compound as a cation carrier is to facilitate the delivery of potassium ions to biological systems. atamanchemicals.com Potassium is an essential electrolyte that plays a vital role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and maintaining the body's fluid balance. nih.gov

The glucoheptonate component is generally considered to be biologically neutral, meaning it is not expected to exert significant pharmacological effects on its own at typical concentrations used for mineral supplementation. atamanchemicals.com Its main function is to act as a vehicle for the potassium ion. The water-solubility of this compound enhances its bioavailability, allowing for the efficient release and absorption of potassium ions in the body. researchgate.net

In essence, the glucoheptonate part of the molecule ensures that the potassium is in a form that can be readily utilized by the body for its various functions. This concept of using organic anions as carriers for mineral cations is a common strategy in nutritional supplements and therapeutic agents to improve solubility and absorption. atamanchemicals.com

Future Research Directions and Unexplored Avenues for Potassium Glucoheptonate

Design and Synthesis of Novel Glucoheptonate Analogues with Enhanced Functionality

The inherent structure of glucoheptonate, a seven-carbon sugar acid, offers a rich scaffold for chemical modification. Future research should focus on the rational design and synthesis of novel analogues with tailored functionalities. This involves the selective modification of its hydroxyl and carboxyl groups to introduce new chemical moieties. ntnu.no The goal is to enhance its existing properties, such as chelation or dispersancy, or to impart entirely new capabilities.

Strategies for creating these analogues could draw inspiration from established methods in carbohydrate and medicinal chemistry. For instance, techniques used to create peptide and bombesin (B8815690) analogues for cancer imaging and therapy, which sometimes utilize glucoheptonate as a precursor for radiolabeling, could be adapted. acs.orgpnas.orgpnas.org This might involve coupling amino acids, specific linkers, or other functional groups to the glucoheptonate backbone. mdpi.comnih.gov The selective functionalization at different carbon positions could lead to derivatives with altered solubility, stability, and biological interaction profiles. ntnu.no

Research efforts could be directed towards:

Improving Chelating Ability: Modifying the arrangement of hydroxyl groups to create more effective binding pockets for a wider range of metal ions. This could have implications in industrial processes, water treatment, and as a component in diagnostic agents.

Enhancing Bioactivity: Attaching bioactive molecules to the glucoheptonate structure to create targeted delivery systems. For example, glycoconjugation has been used to improve the cytotoxicity and selectivity of compounds targeting cancer cells. mdpi.com

Altering Physical Properties: Introducing hydrophobic or other functional groups to change its performance as a plasticizer or dispersant in materials like concrete. google.comwaycoochem.comgoogle.com

A systematic approach, combining synthetic organic chemistry with high-throughput screening, would be crucial to explore the vast chemical space of possible glucoheptonate derivatives and to identify candidates with superior performance for specific applications. dtic.mil

Advanced Computational Chemistry for Predicting Complex Interactions and Mechanisms

Computational chemistry offers powerful tools to accelerate the discovery and optimization of glucoheptonate-based systems, minimizing the need for extensive trial-and-error experimentation. Methods like Density Functional Theory (DFT) can provide fundamental insights into the electronic structure and properties of molecules. wikipedia.orgnih.gov Future research should leverage these advanced computational techniques to build predictive models of potassium glucoheptonate's behavior.

DFT calculations can be employed to:

Predict Mechanical Properties: Understand and quantify the mechanical response of crystalline materials containing glucoheptonate. rsc.org

Elucidate Reaction Mechanisms: Model the interactions between glucoheptonate and other substances, such as metal ions or cementitious particles, at an atomic level. This can reveal the mechanisms behind its function as a chelating agent or a concrete retarder. waycoochem.com

Guide Analogue Design: Predict the properties of novel glucoheptonate analogues before their synthesis. researchgate.netrowansci.comaps.org This includes predicting their binding affinities, stability, and spectroscopic properties, which is particularly valuable in the design of diagnostic agents. mdpi.comnih.gov

Molecular dynamics simulations can complement DFT by modeling the behavior of glucoheptonate in complex environments, such as in solution or at a solid-liquid interface. mdpi.com These simulations can predict macroscopic properties and help understand how glucoheptonate influences the bulk properties of materials.

Computational MethodApplication in Glucoheptonate ResearchPotential Outcome
Density Functional Theory (DFT) Predict electronic structure, binding energies, and reaction pathways. wikipedia.orgrsc.orgRational design of analogues with enhanced chelation; understanding of its role as a concrete retarder.
Molecular Dynamics (MD) Simulate the behavior of glucoheptonate in solution and its interaction with surfaces. mdpi.comPrediction of solubility, viscosity effects, and interactions with material interfaces.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study enzymatic reactions for glucoheptonate synthesis or modification.Design of more efficient biocatalytic production processes.
Pharmacophore Modeling Design glucoheptonate-based molecules for biological targets. researchgate.netDevelopment of new diagnostic or therapeutic agents.

The integration of these computational approaches can create a robust in silico framework for exploring the potential of this compound and its derivatives, making the research and development process more efficient and targeted.

Exploration of Glucoheptonate in Smart Materials and Nanotechnology Research

The unique properties of this compound, such as its chelating and dispersing capabilities, make it an intriguing candidate for the development of smart materials and for applications in nanotechnology. nouryon.com Smart materials are designed to respond to external stimuli, and glucoheptonate's ability to interact with its environment could be harnessed for this purpose.

In materials science, glucoheptonates are already used to modify the properties of concrete, acting as retarders and water-reducing agents. google.comgoogle.com Future research could explore its use in developing "self-healing" concrete, where encapsulated glucoheptonate could be released upon crack formation to modulate the hydration process and repair damage. Its ability to chelate metal ions could also be investigated for creating corrosion-inhibiting coatings for reinforcing steel. waycoochem.com

In nanotechnology, the functional groups of glucoheptonate make it an excellent surface ligand for nanoparticles. Research could focus on:

Functionalized Nanoparticles: Creating glucoheptonate-coated nanoparticles (e.g., gold or iron oxide) for biomedical applications. nih.gov The carbohydrate shell can enhance biocompatibility and provide anchor points for attaching targeting molecules or drugs.

Nanomaterial-based Catalysts: Using glucoheptonate to stabilize and disperse catalytic nanoparticles, preventing their aggregation and improving their activity and lifespan.

Drug Delivery Systems: Developing nanocarriers where glucoheptonate acts as a biodegradable and biocompatible shell, potentially targeting glucose transporters which are overexpressed in some cancer cells. nih.govnih.gov

Radiolabeled Nanomaterials: Exploring the use of glucoheptonate as a chelator to label nanomaterials with radioactive isotopes like Technetium-99m for diagnostic imaging applications. semanticscholar.orgsnmjournals.org

The combination of nanotechnology with the chemical versatility of glucoheptonate opens up a frontier for creating advanced materials with tailored functions for a wide range of applications, from construction to medicine.

Development of Sustainable and Environmentally Benign Production Processes for Glucoheptonates

With increasing emphasis on green chemistry, a key future research direction is the development of sustainable and environmentally friendly methods for producing this compound. Traditional chemical syntheses can involve harsh conditions and generate significant waste. Biocatalysis and the use of renewable feedstocks present promising alternatives.

A significant area of exploration is the use of enzymes to synthesize glucoheptonate derivatives. Research has already demonstrated the feasibility of using β-galactosidase for the transgalactosylation of glucoheptonic acid, creating a new derivative with potential bioactive properties. researchgate.net This enzymatic approach offers high selectivity under mild reaction conditions (e.g., neutral pH, ambient temperature), reducing energy consumption and by-product formation. researchgate.net

Future research in this area should focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes or engineering existing ones to improve the efficiency and yield of glucoheptonate synthesis from simple sugars.

Fermentation Processes: Developing microbial fermentation routes to produce glucoheptonic acid directly from renewable biomass, similar to how gluconic acid is produced.

Process Optimization: Investigating the impact of reaction parameters such as substrate concentration, pH, and the presence of salts to maximize product yield in biocatalytic systems. researchgate.net For example, the addition of certain salts like MgCl2 or NaCl has been shown to significantly increase the yield of transgalactosylation products. researchgate.net

Downstream Processing: Designing greener purification methods to isolate this compound from the reaction mixture, minimizing solvent use and waste generation.

By embracing biocatalysis and green chemistry principles, the production of this compound can be made more sustainable, aligning with the global shift towards a bio-based economy.

Integration of Glucoheptonate in Biosensor and Diagnostic Agent Development

This compound and its derivatives hold considerable promise for the development of advanced biosensors and diagnostic agents, primarily due to their ability to act as effective chelating agents for radiometals. researchgate.netiaea.org A major area of current and future research lies in its use as a component in radiopharmaceuticals for diagnostic imaging.

Glucoheptonate is frequently used as a weak chelator or exchange agent in the preparation of Technetium-99m ([99mTc]) labeled compounds. acs.orgmdpi.com The [99mTc]glucoheptonate complex can serve as a precursor to label a wide variety of targeting molecules, including peptides, antibodies, and other small molecules, for single-photon emission computed tomography (SPECT) imaging. acs.orgpnas.orgnih.govacs.orgnih.gov Future work could aim to design novel glucoheptonate-based bifunctional chelators that form more stable complexes with [99mTc] and other diagnostic radionuclides.

The development of biosensors is another promising avenue. google.com While glucoheptonate itself may not be the primary sensing element, its properties can be exploited in sensor construction. For example:

Sensor Surface Modification: Glucoheptonate can be used to functionalize sensor surfaces, such as gold nanoparticles or electrodes, to improve their biocompatibility and prevent non-specific binding. nih.govacs.org

Fluorogenic Sensors: It could be incorporated into the design of fluorogenic sensors, where binding to a target molecule induces a change in fluorescence. google.comgoogle.com

Glucose-Analogue Probes: Given its structural similarity to glucose, derivatives of glucoheptonate could be explored as probes for targeting glucose-related biological processes or for developing sensors to detect glucose. researchgate.netgoogle.com

Application AreaRole of GlucoheptonateResearch Goal
SPECT Imaging Precursor/exchange agent for [99mTc] labeling. mdpi.comacs.orgDesign of stable, targeted radiopharmaceuticals for cancer and other diseases. nih.gov
PET Imaging Potential chelator for PET isotopes (e.g., ⁶⁸Ga). nih.govDevelopment of kit-based PET probes for molecular imaging. nih.gov
Biosensors Surface modification ligand; component of sensor architecture. acs.orggoogle.comCreation of sensitive and specific biosensors for various analytes. researchgate.net
Diagnostic Agents Carrier for diagnostic agents across the blood-brain barrier. google.comgoogle.comDevelopment of agents for imaging neurological conditions like stroke. google.com

The integration of this compound into these advanced diagnostic platforms represents a significant opportunity to leverage its chemical properties for the betterment of human health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.